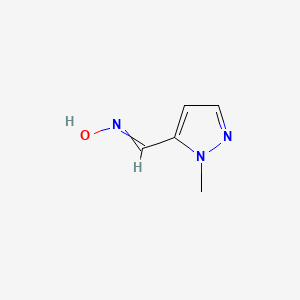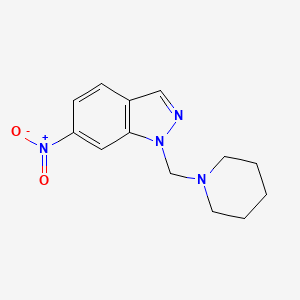
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is an anthracene-based derivative. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity . The general steps include:
Preparation of the starting materials: This involves the synthesis of the anthracene core and the necessary substituents.
Cross-coupling reaction: The anthracene core is coupled with the phenylethynyl group using palladium catalysts under inert conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring environmental and safety compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and photon upconversion . The exact molecular pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is unique due to the presence of the chloro and hydroxy groups, which can significantly influence its chemical reactivity and photophysical properties. Compared to other anthracene derivatives, this compound exhibits distinct optical properties, making it particularly useful in specific applications like OLEDs and photophysical studies .
Propiedades
Número CAS |
33673-38-0 |
|---|---|
Fórmula molecular |
C22H13ClO2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
3-chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one |
InChI |
InChI=1S/C22H13ClO2/c23-16-10-11-18-20(14-16)22(25,13-12-15-6-2-1-3-7-15)19-9-5-4-8-17(19)21(18)24/h1-11,14,25H |
Clave InChI |
DFEKNYATTKOYPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


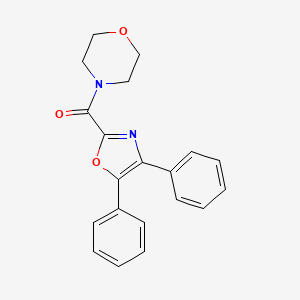
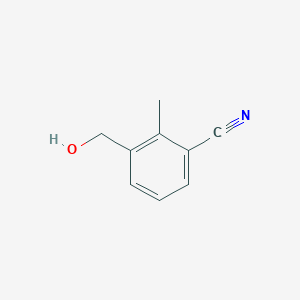
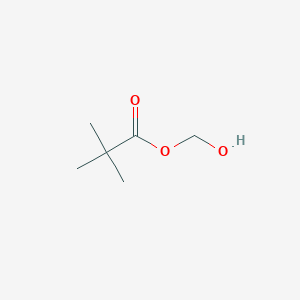
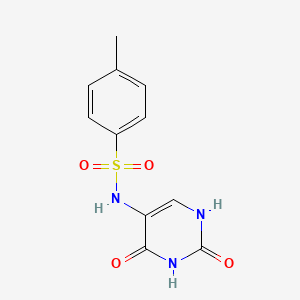
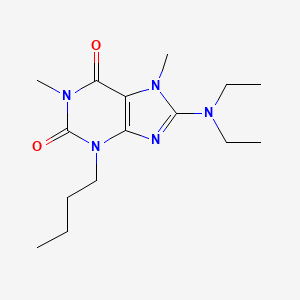
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
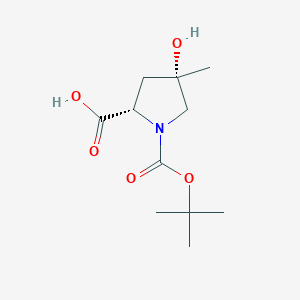
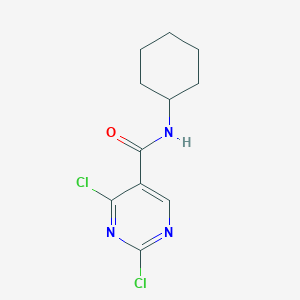
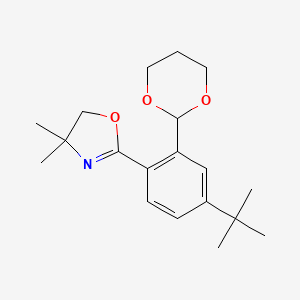

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
